6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine 6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
Brand Name: Vulcanchem
CAS No.: 3918-07-8
VCID: VC20425957
InChI: InChI=1S/C17H17FN4OS/c18-13-5-3-4-12(8-13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-6-1-2-7-23-14/h3-5,8,10-11,14H,1-2,6-7,9H2
SMILES:
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol

6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

CAS No.: 3918-07-8

Cat. No.: VC20425957

Molecular Formula: C17H17FN4OS

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine - 3918-07-8

Specification

CAS No. 3918-07-8
Molecular Formula C17H17FN4OS
Molecular Weight 344.4 g/mol
IUPAC Name 6-[(3-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
Standard InChI InChI=1S/C17H17FN4OS/c18-13-5-3-4-12(8-13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-6-1-2-7-23-14/h3-5,8,10-11,14H,1-2,6-7,9H2
Standard InChI Key CEOUXWZVBBHYKV-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC(=CC=C4)F

Introduction

Structural Characterization and Molecular Identity

Core Chemical Architecture

6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine features a purine core (a bicyclic structure comprising fused pyrimidine and imidazole rings) substituted at position 6 with a 3-fluorophenylmethylsulfanyl group and at position 9 with a tetrahydropyran (oxan-2-yl) moiety. The fluorine atom at the meta position of the phenyl ring introduces electronegativity, while the sulfanyl group enhances potential interactions with biological targets through hydrogen bonding and hydrophobic effects .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₇FN₄OS
Molecular Weight344.4 g/mol
IUPAC Name6-[(3-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
SMILESC1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC(=CC=C4)F
InChIKeyCEOUXWZVBBHYKV-UHFFFAOYSA-N
Topological Polar Surface Area79 Ų (estimated)

The compound’s three-dimensional conformation, determined via PubChem’s computational models, reveals a bent geometry that may facilitate binding to enzymatic pockets . The tetrahydropyran group contributes to stereochemical complexity, with the oxygen atom in the pyran ring enabling hydrogen bonding.

Synthetic Pathways and Analog Development

Table 2: Comparative Analysis of Analogous Purine Derivatives

CompoundSubstituentshCB1 Ki (nM)Selectivity (hCB1/hCB2)
Otenabant4-Aminopiperidine0.1>10,000
Compound 65 (PMC study)6-(Difluoromethoxy)pyridin-3-yl4>10,000
Target Compound3-FluorophenylmethylsulfanylNot reportedNot reported

Data adapted from highlight the role of fluorine and sulfur in enhancing receptor affinity. Though the target compound’s pharmacological data remain uncharacterized, structural parallels suggest potential CB1 antagonism .

Industrial and Research Applications

Emerging Opportunities

This compound’s primary application lies in medicinal chemistry, serving as a scaffold for developing:

  • Peripherally Acting CB1 Antagonists: For metabolic disorders without CNS side effects .

  • Anticancer Agents: Fluorinated purines interfere with DNA synthesis in rapidly dividing cells.

  • Antiviral Therapeutics: Sulfur-containing purines inhibit viral polymerases.

Ongoing research must address gaps in pharmacokinetic profiling and target validation to unlock its full potential.

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